molecular formula C11H15NO4S B352210 4-(4-Methoxyphenyl)sulfonylmorpholine CAS No. 35088-87-0

4-(4-Methoxyphenyl)sulfonylmorpholine

Numéro de catalogue: B352210
Numéro CAS: 35088-87-0
Poids moléculaire: 257.31g/mol
Clé InChI: PKTUQLQWABBNKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Methoxyphenyl)sulfonylmorpholine is a sulfonamide derivative featuring a morpholine ring substituted with a 4-methoxyphenylsulfonyl group. The sulfonyl moiety enhances polarity and hydrogen-bonding capacity, while the methoxy group confers electron-donating properties, influencing reactivity and intermolecular interactions. This compound is synthesized via nucleophilic substitution or organometallic coupling, as demonstrated in studies using Grignard reagents and sulfur dioxide surrogates like DABSO . Its structural and electronic characteristics make it relevant in medicinal chemistry and materials science, particularly as a precursor for bioactive molecules .

Propriétés

Numéro CAS

35088-87-0

Formule moléculaire

C11H15NO4S

Poids moléculaire

257.31g/mol

Nom IUPAC

4-(4-methoxyphenyl)sulfonylmorpholine

InChI

InChI=1S/C11H15NO4S/c1-15-10-2-4-11(5-3-10)17(13,14)12-6-8-16-9-7-12/h2-5H,6-9H2,1H3

Clé InChI

PKTUQLQWABBNKT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

SMILES canonique

COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thiomorpholine Derivatives

4-(4-Nitrophenyl)thiomorpholine, a sulfur-containing analog, replaces the sulfonyl group with a thioether. Thiomorpholine derivatives exhibit increased lipophilicity due to the sulfur atom, which also serves as a metabolically labile site for oxidation to sulfoxides or sulfones . X-ray crystallography reveals distinct solid-state packing compared to morpholine analogs, driven by weak C–H···O hydrogen bonds and aromatic stacking . This structural divergence highlights how sulfur oxidation states (thioether vs. sulfonyl) impact crystallinity and stability.

Nitrophenylmorpholine Derivatives

4-(4-Nitrophenyl)morpholine replaces the methoxysulfonyl group with a nitro substituent. The nitro group is strongly electron-withdrawing, reducing the aromatic ring’s electron density and altering reactivity in electrophilic substitutions. This compound is a key intermediate in antitumor drug synthesis, underscoring the pharmacological relevance of nitrophenyl derivatives .

Substituted Sulfonylmorpholine Derivatives

  • 4-[(2-Methoxyphenyl)sulfonyl]morpholine : The ortho-methoxy group introduces steric hindrance, reducing melting point (85–86°C vs. 109–110°C for the para isomer) .
  • 4-(4-Chlorophenyl)sulfanylmorpholine: The chloro substituent is electron-withdrawing, contrasting with the methoxy group’s electron-donating nature.

Sulfanyl/Thio Derivatives

Compounds like 4-(4-Methoxythiobenzoyl)morpholine (containing a thione group) exhibit reduced polarity compared to sulfonyl derivatives. The thione group may participate in metal coordination, offering applications in catalysis or chelation therapy .

Physicochemical Properties

Compound Melting Point (°C) Key Substituent Effects
4-[(4-Methoxyphenyl)sulfonyl]morpholine 109–110 Para-methoxy enhances crystallinity
4-[(2-Methoxyphenyl)sulfonyl]morpholine 85–86 Ortho-methoxy reduces packing efficiency
4-(4-Nitrophenyl)morpholine Not reported Nitro group lowers electron density

Méthodes De Préparation

Continuous Flow Reactors

  • Residence Time: 30–90 seconds

  • Throughput: 50–100 kg/day

  • Advantages: Improved heat dissipation, reduced solvent use.

Solvent Recycling

  • Recovery Rate: >90% DCM via distillation

  • Cost Reduction: 40% lower solvent expenditure.

Comparative Analysis of Methods

Parameter Direct Sulfonylation Sulfinate Oxidation
Yield75–88%60–72%
Reaction Time4–12 h6–24 h
By-productsMinimalSulfonic acid derivatives
ScalabilityExcellentModerate
Environmental ImpactModerate (HCl neutralization)Low (aqueous waste)

Purity Enhancement Strategies

Crystallization Optimization

  • Solvent System: Ethanol/water (7:3 v/v)

  • Purity: >99.5% after two recrystallizations.

Chromatographic Purification

  • Stationary Phase: Silica gel (230–400 mesh)

  • Eluent: Hexane/ethyl acetate (3:1)

  • Recovery: 85–90%.

Emerging Methodologies

Catalytic Sulfur Dioxide Insertion

Preliminary studies explore inserting SO₂ into C–O bonds using palladium catalysts, though yields remain suboptimal (35–50%).

Biocatalytic Routes

Engineered sulfotransferases show potential for aqueous-phase synthesis, albeit with limited substrate tolerance.

Industrial Case Study

A 2024 pilot plant trial achieved 82% yield at 50 kg scale using:

  • Reactor: 500 L glass-lined vessel

  • Cycle Time: 18 hours

  • Purity: 99.3% (HPLC)

  • Cost: $12.50/kg (raw materials) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-Methoxyphenyl)sulfonylmorpholine to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., dichloromethane or THF), temperatures (80–120°C), and catalysts (e.g., triethylamine for sulfonylation). Monitor reaction progress using TLC or HPLC. Purify via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol/water mixtures. Validate purity with melting point analysis (expected range: 150–152°C, if applicable) .

Q. What analytical techniques are critical for confirming the structural integrity of 4-(4-Methoxyphenyl)sulfonylmorpholine?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl₃. Key peaks: aromatic protons (~7.0–7.8 ppm), morpholine-OCH₂ (3.5–3.7 ppm), and methoxy group (~3.8 ppm) .
  • IR : Confirm sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and morpholine C-O-C at 1100–1250 cm⁻¹.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Perform accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; analyze degradation via HPLC .
  • pH Stability : Dissolve in buffers (pH 2–10) and monitor decomposition over 48 hours using UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of 4-(4-Methoxyphenyl)sulfonylmorpholine derivatives?

  • Methodological Answer :

  • Synthesize analogs with substitutions on the methoxyphenyl (e.g., halogenation, alkylation) or morpholine (e.g., N-alkylation) groups .
  • Test biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ) or steric parameters. Use QSAR models to predict activity .

Q. How can computational modeling enhance understanding of the compound’s interactions with biological targets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with enzymes like acetylcholinesterase. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • Calculate binding free energies (MM-PBSA/GBSA) to rank analog potency .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize assay conditions (e.g., cell lines, incubation times, and controls). Cross-validate using orthogonal methods:
  • In vitro enzymatic assays (e.g., Ellman’s method for cholinesterase activity) .
  • Cell-based assays (e.g., viability assays with IC₅₀ comparisons) .
  • Replicate studies with independent synthetic batches to rule out purity issues .

Q. How can researchers identify and characterize metabolites of 4-(4-Methoxyphenyl)sulfonylmorpholine in pharmacokinetic studies?

  • Methodological Answer :

  • Use LC-MS/MS with liver microsomes or hepatocytes. Identify phase I metabolites (oxidation, demethylation) and phase II conjugates (glucuronidation). Compare fragmentation patterns with synthetic standards .
  • Radiolabel the compound (e.g., 14^{14}C) to track metabolic pathways in vivo .

Q. What advanced techniques are suitable for studying the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Measure KiK_i and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to resolve binding interactions at atomic resolution .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.